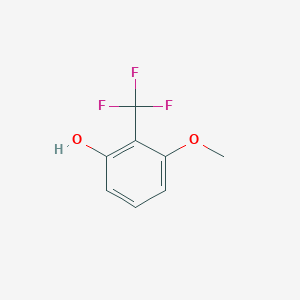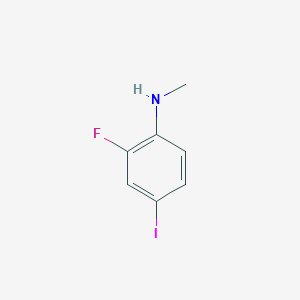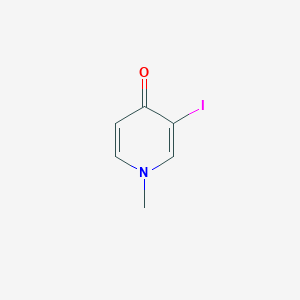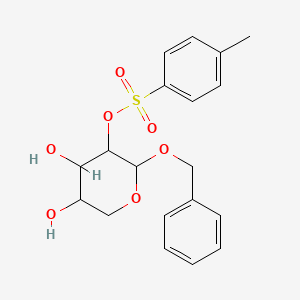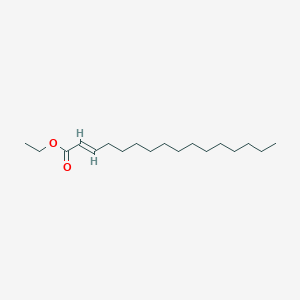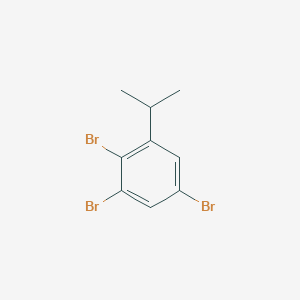
1,2,5-Tribromo-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Tribromo-3-isopropylbenzene is an organic compound with the molecular formula C9H9Br3 It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Tribromo-3-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of isopropylbenzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Tribromo-3-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.
Reduction Reactions: Products include the corresponding benzene derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
1,2,5-Tribromo-3-isopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,5-tribromo-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form various chemical bonds. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,2,5-Tribromo-3-isopropylbenzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to other tribromobenzene isomers, it may exhibit different melting points, solubility, and reactivity patterns due to the specific arrangement of substituents on the benzene ring .
Properties
Molecular Formula |
C9H9Br3 |
|---|---|
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,5-tribromo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3 |
InChI Key |
QPSJNHTXDOFXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)
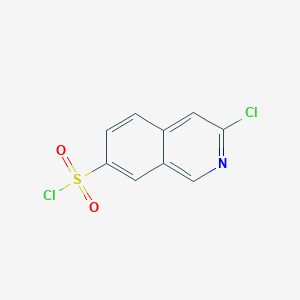
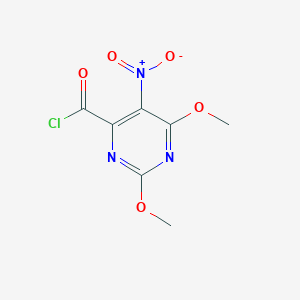
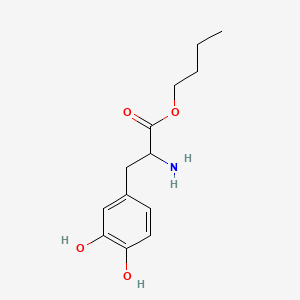
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)
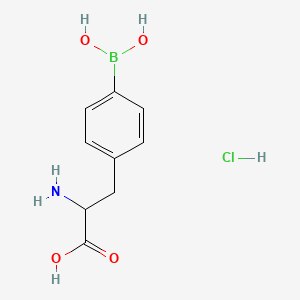
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
